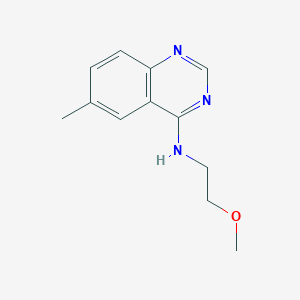![molecular formula C15H16ClN5O2S B4688568 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4688568.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
描述
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as CBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBP is a sulfonamide derivative that belongs to the class of pyrazole-based compounds.
作用机制
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, the inhibition of COX-2 by this compound may contribute to its anti-inflammatory activity. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been reported to decrease the levels of glucose and insulin in diabetic animal models. Moreover, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method. This compound is also readily available and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
未来方向
There are several future directions for the research on N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide. One potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Moreover, the neuroprotective effects of this compound need to be further investigated to determine its potential for the treatment of neurodegenerative diseases. Additionally, the mechanism of action of this compound needs to be fully understood to facilitate the development of more effective therapeutic applications.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been reported to exhibit anti-inflammatory, antitumor, and antidiabetic activities. Moreover, this compound has been investigated for its potential as a chemotherapeutic agent for the treatment of cancer. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including investigating its potential as a chemotherapeutic agent and determining its mechanism of action.
科学研究应用
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and antidiabetic activities. This compound has also been investigated for its potential as a chemotherapeutic agent for the treatment of cancer. Moreover, this compound has been reported to exhibit neuroprotective effects against oxidative stress-induced cell damage.
属性
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-ethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-2-20-11-14(9-17-20)24(22,23)19-15-7-8-21(18-15)10-12-3-5-13(16)6-4-12/h3-9,11H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCWFNMSAQABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4688489.png)
![N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4688501.png)
![N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B4688503.png)

![1-[(2-naphthylthio)acetyl]pyrrolidine](/img/structure/B4688512.png)
![5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4688519.png)

![2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4688527.png)
![4-chloro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4688536.png)

![ethyl [2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4688566.png)
![2-cyano-3-[1-(3-methylbenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4688575.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4688580.png)
![2-[(3-methoxypropyl)amino]-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4688588.png)